依布替丁

描述

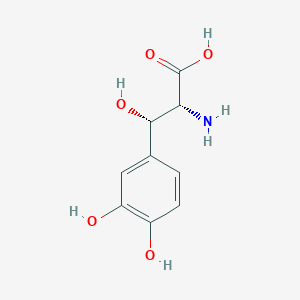

Ebrotidine is a compound that belongs to the class of H2 receptor antagonists. It is known for its gastroprotective activity against ethanol-, aspirin-, or stress-induced gastric mucosal damage. The antisecretory properties of ebrotidine are similar to those of ranitidine and approximately ten times greater than those of cimetidine . Ebrotidine also exhibits anti-Helicobacter pylori activity by inhibiting the urease enzyme and the proteolytic and mucolytic activities of the bacterium .

科学研究应用

依布利丁已被广泛研究,用于各种领域:

化学: 用作研究H2受体拮抗剂的模型化合物。

生物学: 研究其对胃黏膜保护和抗幽门螺旋杆菌活性的影响。

医学: 用于治疗胃或十二指肠溃疡和糜烂性反流性食管炎。

作用机制

依布利丁通过阻断胃壁细胞上的H2受体发挥作用,从而减少胃酸分泌。 它还抑制尿素酶和幽门螺旋杆菌的蛋白水解和粘液水解活性,有助于其胃保护特性 。 分子靶标包括H2受体和胃黏膜防御中涉及的各种酶 。

生化分析

Biochemical Properties

Ebrotidine interacts with the H2 receptor, a protein that plays a crucial role in biochemical reactions related to gastric acid secretion . It also exhibits anti-Helicobacter pylori activity via inhibition of the urease enzyme and the proteolytic and mucolytic activities of the bacterium . This interaction is synergistic with a number of antibacterial agents .

Cellular Effects

Ebrotidine influences cell function by acting as an antagonist to the H2 receptor, thereby reducing gastric acid secretion . It also counteracts the inhibitory effects of H. pylori lipopolysaccharides , which can impact cell signaling pathways and gene expression related to gastric mucosal defense mechanisms.

Molecular Mechanism

At the molecular level, ebrotidine exerts its effects by binding to the H2 receptor, inhibiting its activity and thereby reducing gastric acid secretion . Additionally, it inhibits the urease enzyme and the proteolytic and mucolytic activities of H. pylori , leading to changes in the bacterium’s gene expression and overall activity.

Metabolic Pathways

Ebrotidine is involved in the metabolic pathway related to gastric acid secretion, where it interacts with the H2 receptor

准备方法

合成路线和反应条件

依布利丁的合成涉及几个步骤,从噻唑环的制备开始,然后引入磺酰胺基团。反应条件通常涉及使用二甲基甲酰胺等溶剂和三乙胺等催化剂。 最终产物通过结晶和纯化过程获得 。

工业生产方法

依布利丁的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级溶剂和试剂,并严格控制反应条件,以确保高产率和纯度。 最终产品经过严格的质量控制措施,以满足药品标准 。

化学反应分析

反应类型

依布利丁会经历各种化学反应,包括:

氧化: 依布利丁可以被氧化形成亚砜和砜。

还原: 还原反应可以将亚砜转化回硫醚。

取代: 亲核取代反应可以在分子中引入不同的官能团.

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 烷基卤化物和胺等试剂通常用于取代反应.

主要形成的产物

相似化合物的比较

类似化合物

雷尼替丁: 另一种具有类似抗分泌特性的H2受体拮抗剂。

西咪替丁: 一种较旧的H2受体拮抗剂,与依布利丁相比效力较低。

法莫替丁: 一种更有效的H2受体拮抗剂,具有更长的作用持续时间.

依布利丁的独特性

依布利丁的独特之处在于它具有减少胃酸分泌和抑制幽门螺旋杆菌的双重作用。 这种双重作用使其在治疗胃溃疡和保护胃黏膜方面比其他H2受体拮抗剂更有效 。

属性

IUPAC Name |

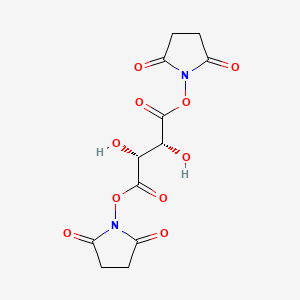

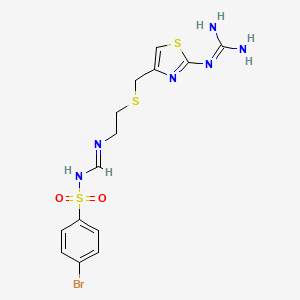

N-(4-bromophenyl)sulfonyl-N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]methanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN6O2S3/c15-10-1-3-12(4-2-10)26(22,23)19-9-18-5-6-24-7-11-8-25-14(20-11)21-13(16)17/h1-4,8-9H,5-7H2,(H,18,19)(H4,16,17,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHFZHPUZXNPMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC=NCCSCC2=CSC(=N2)N=C(N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN6O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80143601 | |

| Record name | Ebrotidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100981-43-9 | |

| Record name | Ebrotidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100981-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ebrotidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100981439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ebrotidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EBROTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMZ3IBW2OW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ebrotidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041885 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Ebrotidine is a competitive histamine H2-receptor antagonist. [, , ] It binds to the H2-receptor, primarily found on parietal cells in the stomach, preventing histamine from binding and activating the receptor. [, , ] This blockade inhibits the histamine-mediated pathway of gastric acid secretion. [, , ] Consequently, ebrotidine reduces both basal and stimulated gastric acid secretion, mitigating the damaging effects of excess acid in conditions like peptic ulcers. [, , ] In addition to its antisecretory activity, ebrotidine also exhibits gastroprotective properties, enhancing the integrity and defensive mechanisms of the gastric mucosa. [, , ]

ANone: Ebrotidine's molecular formula is C16H20BrN7O3S2, and its molecular weight is 486.42 g/mol. [, , ] Various spectroscopic techniques, including FT-IR, 1H-NMR, and mass spectrometry (both APCI and ESI), have been employed to characterize ebrotidine and its metabolites. [, , ] These techniques provide insights into the drug's structure, fragmentation patterns, and metabolic transformations.

ANone: Ebrotidine exhibits relatively rapid absorption after oral administration, reaching peak plasma concentrations (Cmax) within 2-3 hours (Tmax). [, ] The drug's behavior is considered linear within the tested dose ranges (150-800 mg). [, ] Ebrotidine undergoes metabolism, primarily to its major metabolite, ebrotidine sulfoxide. [, ] The terminal elimination half-life (t1/2 beta) ranges from approximately 7-20 hours, depending on the dose. [, ] Ebrotidine does not accumulate with multiple dosing, reaching a steady state within 24-48 hours. [] It is primarily excreted in urine, mainly as ebrotidine sulfoxide, along with unchanged drug and minor metabolites. []

ANone: Ebrotidine has shown promising efficacy in various preclinical models. It demonstrates a protective effect against gastric lesions induced by various agents, including ethanol, indomethacin, and aspirin in rats. [, , , , ] Furthermore, ebrotidine exhibits anti-Helicobacter pylori activity in vitro, inhibiting bacterial urease, protease, and lipase activity. [, ] This anti-H. pylori activity is synergistic with several antimicrobial agents, enhancing their efficacy. [, ] Clinically, ebrotidine has been investigated in the treatment of duodenal ulcers, demonstrating comparable efficacy to ranitidine in healing rates. [, , , , ] It also displays promising results in preventing NSAID-induced gastroduodenal lesions. [, ] Ebrotidine appears to be particularly beneficial in promoting ulcer healing in smokers compared to ranitidine. [, ]

ANone: Ebrotidine generally exhibits a good safety profile in preclinical and clinical settings. In chronic toxicity studies in rodents, the no-observed-adverse-effect level (NOAEL) for ebrotidine was determined to be 200 mg/kg/day in rats and 50 mg/kg/day in mice. [] Carcinogenicity studies in mice and rats showed no evidence of ebrotidine inducing tumors at doses up to 500 mg/kg/day, even after prolonged administration (18 months in mice, 24 months in rats). [] Reproduction toxicity studies in rats and rabbits indicated no adverse effects on fertility, embryo-fetal development, or peri- and postnatal development at doses up to 500 mg/kg/day in rats and 25 mg/kg/day in rabbits. [] Clinically, ebrotidine has been well-tolerated in human studies, with a low incidence of adverse events, comparable to placebo. [, , , , , ] The most commonly reported side effect was diarrhea, observed in one patient receiving ebrotidine in a clinical trial. [] No significant changes in vital signs, laboratory parameters, or hematological indices were reported in clinical trials with ebrotidine. [, , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。